6-Cyanotryptophan

Vue d'ensemble

Description

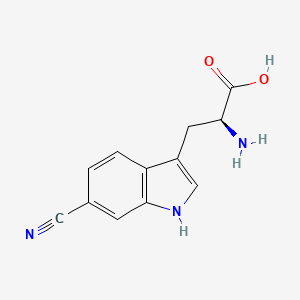

6-Cyanotryptophan is a derivative of the amino acid tryptophan, characterized by the presence of a nitrile group (-CN) at the sixth position of the indole ring. This modification imparts unique spectroscopic properties to the compound, making it a valuable tool in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method is the use of a palladium-catalyzed cyanation reaction, where a suitable precursor, such as 6-bromo-tryptophan, is treated with a cyanide source under specific conditions . The reaction conditions often include the use of a palladium catalyst, a base, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods: Industrial production of 6-Cyanotryptophan may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Des Réactions Chimiques

Types of Reactions: 6-Cyanotryptophan undergoes various chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.

Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The indole ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.

Reduction: Reducing agents like LiAlH4 or catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.

Major Products:

Oxidation: Amides or carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted indoles depending on the electrophile used.

Applications De Recherche Scientifique

6-Cyanotryptophan is widely used in scientific research due to its unique spectroscopic properties. Some key applications include:

Mécanisme D'action

The mechanism by which 6-Cyanotryptophan exerts its effects is primarily through its spectroscopic properties. The nitrile group acts as a non-invasive probe that can provide information on local electrostatics and hydrogen bonding environments. This allows researchers to study the structural dynamics of proteins and other biomolecules in real-time .

Comparaison Avec Des Composés Similaires

6-Cyanotryptophan is unique among tryptophan derivatives due to its dual infrared and fluorescence spectroscopic properties. Similar compounds include:

4-Cyanotryptophan: Another nitrile-containing tryptophan derivative with similar spectroscopic properties but different positional substitution.

5-Cyanotryptophan: Similar to this compound but with the nitrile group at the fifth position, affecting its spectroscopic behavior.

These compounds are valuable tools in studying protein dynamics and interactions, but this compound’s specific substitution pattern provides unique insights into local electrostatics and hydrogen bonding environments.

Activité Biologique

6-Cyanotryptophan (6-CNTrp) is an analog of the amino acid tryptophan, modified with a cyano group at the sixth position of its indole ring. This modification significantly enhances its photophysical properties, making it a valuable tool in biochemical and biophysical research. This article explores the biological activity of this compound, focusing on its spectroscopic properties, applications in protein studies, and its potential as a fluorescent probe.

Spectroscopic Properties

This compound exhibits unique fluorescence characteristics due to the electron-withdrawing nature of the cyano group. Its emission wavelength is red-shifted compared to native tryptophan, with a maximum emission around 370 nm. This property allows it to be effectively used in Förster resonance energy transfer (FRET) experiments, where it can serve as a donor fluorophore .

Comparison of Fluorescent Properties

| Compound | Emission Wavelength (nm) | Quantum Yield (%) | Notes |

|---|---|---|---|

| Tryptophan | ~350 | ~10 | Native fluorescence |

| This compound | 370 | ~50 | Improved quantum yield and photostability |

| 4-Cyanotryptophan | 405 | ~80 | Higher brightness and stability |

The incorporation of the cyano group not only increases the quantum yield but also enhances photostability, making 6-CNTrp suitable for long-term imaging applications .

Fluorescence Labeling

This compound is utilized as a fluorescent label in various studies aimed at understanding protein dynamics and interactions. Its ability to report on local electrostatics and hydrogen bonding makes it an excellent candidate for probing structural changes within proteins.

-

Case Study: Protein Dynamics

In one study, researchers incorporated 6-CNTrp into proteins to monitor conformational changes during enzymatic reactions. The fluorescence intensity variations correlated with substrate binding events, providing insights into the enzyme's mechanism of action . -

Case Study: FRET Applications

In FRET experiments, 6-CNTrp was paired with acceptor fluorophores to study protein-protein interactions. The increased distance sensitivity due to its unique emission properties allowed for precise measurements of interaction dynamics .

Biological Activity in Cellular Contexts

Recent research has highlighted the utility of this compound in cellular systems. For instance, it has been successfully incorporated into proteins using orthogonal translation systems, allowing for site-specific labeling without disrupting native functions . This application is particularly valuable in live-cell imaging where maintaining protein function is critical.

Orthogonal Translation Systems

The incorporation of 6-CNTrp via engineered tRNA synthetases has enabled researchers to study proteins in their native environments while providing real-time insights into their structural dynamics through fluorescence spectroscopy .

Research Findings and Conclusions

The biological activity of this compound demonstrates its potential as a powerful tool in chemical biology. Its enhanced spectroscopic properties not only facilitate advanced imaging techniques but also provide critical insights into protein dynamics and interactions.

- Key Findings:

- Enhanced Fluorescence : The introduction of the cyano group significantly improves quantum yield and stability.

- Versatile Probe : It serves effectively in FRET applications and as a non-invasive labeling tool for studying protein dynamics.

- Orthogonal Incorporation : The ability to incorporate 6-CNTrp into proteins without disrupting their function expands its applicability in live-cell studies.

Propriétés

IUPAC Name |

(2S)-2-amino-3-(6-cyano-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c13-5-7-1-2-9-8(4-10(14)12(16)17)6-15-11(9)3-7/h1-3,6,10,15H,4,14H2,(H,16,17)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFVPXIGESRCWHK-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)NC=C2CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1C#N)NC=C2C[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.